molecular formula C10H7ClFN5O2 B2960997 N4-(2-chloro-4-fluorophenyl)-5-nitropyrimidine-4,6-diamine CAS No. 450345-32-1

N4-(2-chloro-4-fluorophenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2960997
CAS No.: 450345-32-1
M. Wt: 283.65
InChI Key: FIBWKDBOFMCBHJ-UHFFFAOYSA-N
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Description

N4-(2-chloro-4-fluorophenyl)-5-nitropyrimidine-4,6-diamine is a synthetically designed, nitropyrimidine-based small molecule of significant interest in medicinal chemistry and early-stage drug discovery research. Its core structure is a pyrimidine ring, a privileged scaffold in medicinal chemistry known for its prevalence in nucleotides and its ability to interact with a variety of enzymatic targets . The molecule is strategically functionalized with a nitro group at the 5-position and chlorine and fluorine atoms on the aniline substituent, which are common features in the design of kinase inhibitors and other therapeutic agents . The nitro group at the 5-position is a strong electron-withdrawing group that significantly activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), making it a versatile synthetic intermediate for further derivatization . This reactivity allows researchers to efficiently synthesize more complex molecular libraries for structure-activity relationship (SAR) studies. The 2-chloro-4-fluorophenyl moiety at the N4-position is a common pharmacophore found in compounds targeting receptor tyrosine kinases (RTKs), which are critical in processes like angiogenesis and cell proliferation . This specific substitution pattern suggests potential research applications in developing inhibitors for kinases such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR) . The electronic and steric properties conferred by the chloro and fluoro substituents can be crucial for optimizing binding affinity and selectivity in such targets. This product is intended for research use only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a key building block for generating novel compounds for high-throughput screening and as a tool for probing biochemical pathways.

Properties

IUPAC Name

4-N-(2-chloro-4-fluorophenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN5O2/c11-6-3-5(12)1-2-7(6)16-10-8(17(18)19)9(13)14-4-15-10/h1-4H,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBWKDBOFMCBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N4-(2-chloro-4-fluorophenyl)-5-nitropyrimidine-4,6-diamine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H8ClF2N5O2
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes related to cancer progression. Research indicates that compounds with similar structures often target protein kinases or other signaling pathways critical for cell proliferation and survival.

Biological Activity Overview

  • Antitumor Activity :
    • Several studies have demonstrated that pyrimidine derivatives exhibit potent antitumor properties. For instance, compounds structurally related to this compound have shown effectiveness in inhibiting tumor growth in various cancer models.
    • A notable study highlighted that similar compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways .
  • Inhibition of Enzymatic Activity :
    • The compound has been noted for its ability to inhibit histone deacetylases (HDACs), which play a significant role in cancer cell proliferation. Inhibition of HDACs leads to increased acetylation of histones, promoting the expression of tumor suppressor genes .
  • Potential for Drug Development :
    • Due to its promising biological activities, this compound is considered a candidate for further drug development aimed at treating hyperproliferative diseases such as cancer .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInduces apoptosis in cancer cell lines
HDAC InhibitionInhibits histone deacetylases, increasing gene expression
Drug DevelopmentPotential candidate for hyperproliferative disease treatment

Research Findings

A recent study published in PubMed reported that derivatives similar to this compound exhibited significant antitumor effects in xenograft models. These compounds demonstrated enhanced efficacy against tumors with intact immune systems compared to those with compromised immune responses . Furthermore, pharmacokinetic studies indicated favorable profiles with low toxicity levels .

Comparison with Similar Compounds

Symmetric 5-Nitropyrimidine-4,6-diamine Derivatives

describes symmetric derivatives where both N4 and N6 positions are substituted with identical aryl or alkyl groups. Key examples include:

Compound Name Substituents (N4/N6) Melting Point (°C) Yield (%)
N4,N6-Bis(4-chlorobenzyl) (5f) 4-Chlorobenzyl 159–161 95
N4,N6-Bis(4-bromobenzyl) (5g) 4-Bromobenzyl 174–176 68
N4,N6-Bis(2-chlorobenzyl) (5j) 2-Chlorobenzyl 195–197 Quantitative

Key Differences :

  • The target compound is asymmetric, with a single 2-chloro-4-fluorophenyl group at N4 and an amino group at N5. This asymmetry may enhance selectivity in biological interactions compared to symmetric analogs.

Halogenated Pyrimidine Diamines with Mono-Substituted Aryl Groups

and highlight compounds with mono-aryl substitutions:

Compound Name Substituent (N4) Molecular Weight CAS Number
N4-(2-Fluorophenyl) () 2-Fluorophenyl 249.2 326008-14-4
Target Compound 2-Chloro-4-fluorophenyl 283.7 103027-81-2

Key Differences :

  • The 2-chloro-4-fluorophenyl group in the target compound introduces greater steric hindrance and electron-withdrawing effects compared to 2-fluorophenyl. Chlorine’s higher electronegativity may enhance binding to hydrophobic pockets in biological targets .

Triamine Pyrimidine Derivatives

and describe triamine derivatives with additional amino groups:

Compound Name Substituents Molecular Formula Molar Mass (g/mol)
N4-(3-Chlorophenyl)-N2-methyl () 3-Chlorophenyl, N2-methyl C10H10ClN7O2 295.7
N4-(4-Fluorophenyl)-N2-(3-methoxyphenyl) () 4-Fluorophenyl, 3-methoxyphenyl C17H15FN6O3 370.34

Key Differences :

  • The target compound lacks the third amino group, reducing hydrogen-bonding capacity but improving metabolic stability.
  • Methoxy and methyl groups in triamine derivatives (e.g., 370.34 g/mol in ) increase steric bulk, which may limit bioavailability compared to the target compound .

Quinazoline-4,6-diamine Analogs

and report quinazoline derivatives with diamine substitutions:

Compound Name Core Structure Substituents Melting Point (°C)
N4-(3-Chloro-4-fluorophenyl)quinazoline-4,6-diamine (4d) Quinazoline 3-Chloro-4-fluorophenyl 244–246
(R)-N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine () Quinazoline 3-Chloro-4-fluorophenyl + tetrahydrofuran-3-yloxy Not reported

Key Differences :

  • The tetrahydrofuran-3-yloxy group in introduces chirality and oxygen-mediated hydrogen bonding, absent in the target compound .

Discussion

The target compound’s 2-chloro-4-fluorophenyl group distinguishes it from analogs with single-halogen or symmetric substitutions. Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity at the pyrimidine ring, while fluorine’s small size minimizes steric effects. Future studies should explore the impact of asymmetry on kinase inhibition and pharmacokinetics.

Q & A

Q. How can researchers design analogs for high-throughput screening (HTS)?

  • Answer :
  • Combinatorial Libraries : Use Suzuki-Miyaura coupling to diversify aryl/heteroaryl substituents .
  • Fragment-Based Design : Merge pyrimidine cores with privileged scaffolds (e.g., tetrahydrofuran in afatinib intermediates) .
  • Machine Learning : Train QSAR models on IC₅₀ data to prioritize synthetic targets .

Methodological Notes

  • Data Sources : Prioritize crystallographic data from Acta Crystallographica and synthetic protocols from peer-reviewed journals .
  • Software Tools : SHELX , ORTEP-3 , and Gaussian16 are industry standards.

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